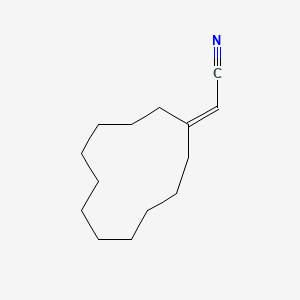
1,8-Octanediamine, N,N'-bis(2-chloro-6-methoxy-9-acridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- is a synthetic compound derived from 1,8-octanediamine and acridine derivatives. It is known for its potential applications in medicinal chemistry, particularly in the development of DNA intercalating agents. The compound’s structure includes two acridine moieties attached to the octanediamine backbone, which allows it to interact with DNA molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- involves the reaction of 1,8-octanediamine with 2-chloro-6-methoxy-9-acridinyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of 1,8-octanediamine involves the catalytic hydrogenation of suberonitrile at temperatures of 150 to 180 °C and a pressure of 50 to 180 bar in the presence of ammonia over heterogeneous cobalt unsupported catalysts . This method ensures high yields and purity of the final product.
化学反应分析
Types of Reactions
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: The acridine moieties can participate in redox reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the acridine moieties, which can alter the compound’s interaction with DNA.
科学研究应用
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- has several applications in scientific research:
作用机制
The compound exerts its effects primarily through DNA intercalation. The acridine moieties insert between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and associated enzymes involved in replication and repair.
相似化合物的比较
Similar Compounds
- 1,6-Hexanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
- Bis(3-aminopropyl)amine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
- N,N’-bis(3-amino-propyl)piperazine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
Uniqueness
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- is unique due to its longer aliphatic chain, which provides greater flexibility and potentially stronger interactions with DNA compared to shorter-chain analogs. This can result in enhanced cytostatic activity and improved efficacy in biological applications .
属性
CAS 编号 |
64955-59-5 |
|---|---|
分子式 |
C36H36Cl2N4O2 |
分子量 |
627.6 g/mol |
IUPAC 名称 |
N,N'-bis(2-chloro-6-methoxyacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C36H36Cl2N4O2/c1-43-25-11-13-27-33(21-25)41-31-15-9-23(37)19-29(31)35(27)39-17-7-5-3-4-6-8-18-40-36-28-14-12-26(44-2)22-34(28)42-32-16-10-24(38)20-30(32)36/h9-16,19-22H,3-8,17-18H2,1-2H3,(H,39,41)(H,40,42) |
InChI 键 |
UGXUTRRRMCSNJZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=C3C=C(C=CC3=N2)Cl)NCCCCCCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



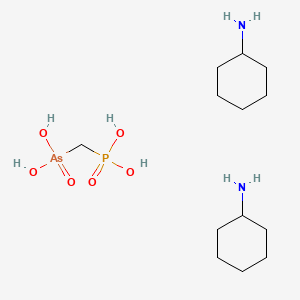

![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
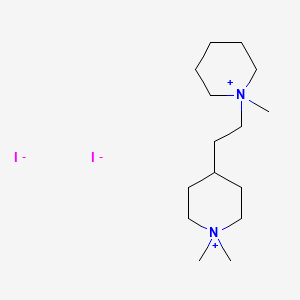
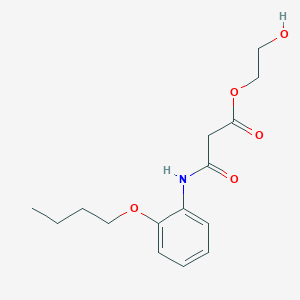
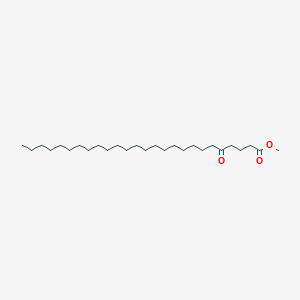
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)
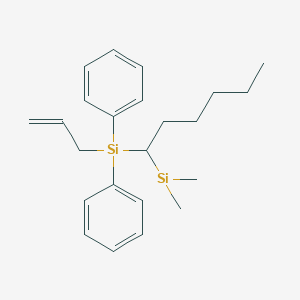
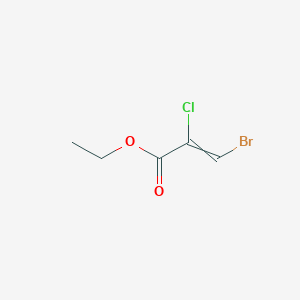
![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)
